2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H20ClN3O4 and a molecular weight of 449.898 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of 3-Methylbenzoyl chloride: This is achieved by reacting 3-methylbenzoic acid with thionyl chloride.
Acylation: The 3-methylbenzoyl chloride is then reacted with an amine to form the corresponding amide.
Hydrazone Formation: The amide is then treated with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling: The carbohydrazonoyl intermediate is then coupled with 4-chlorobenzoic acid under appropriate conditions to form the final product.
Chemical Reactions Analysis
2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halides.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and bases like triethylamine (TEA). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Limited industrial applications, primarily used in research and development settings
Mechanism of Action
The mechanism of action of 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar compounds to 2-(2-(((3-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
3-(2-(((2-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a 2-methyl group instead of a 3-methyl group.
3-(2-(((4-Methylbenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a 4-methyl group instead of a 3-methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
769142-94-1 |
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Molecular Formula |
C24H20ClN3O4 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
[2-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O4/c1-16-5-4-7-18(13-16)23(30)26-15-22(29)28-27-14-19-6-2-3-8-21(19)32-24(31)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
QUAYVMQLLVCMGZ-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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